Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a tert-butyl carbamate group, an amino substituent at position 4, and an oxygen atom (oxa) at position 7. The spiro[5.5]undecane scaffold provides conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands.
Properties
CAS No. |
1824341-74-3 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-11(15)10-14(16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
IHCKELKDPBJMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves:
- Construction of the spirocyclic ring system incorporating oxygen and nitrogen heteroatoms.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen.
- Functionalization at the 4-position to install the amino group.
The synthetic routes reported in literature and patents show variations mainly in the order of these steps and the reagents used.
Key Preparation Steps from Literature
Formation of the Spirocyclic Core
According to synthetic procedures for related spirocyclic compounds, the core 9-oxa-1-azaspiro[5.5]undecane ring system can be assembled via intramolecular cyclization reactions starting from appropriate amino alcohol precursors. For example, a general method involves:
- Starting from a 1-oxa-9-azaspiro[5.5]undecan-4-ol intermediate.
- Activation of the hydroxyl group (e.g., conversion to an iodide or tosylate) to facilitate intramolecular nucleophilic substitution and ring closure.
Introduction of the tert-Butyl Carbamate Protecting Group
The tert-butyl carbamate group is typically introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the nitrogen and stabilizes the molecule for further functionalization.
- Reaction conditions often involve mild bases such as 4-dimethylaminopyridine (DMAP) as a catalyst.
- Solvents used include tetrahydrofuran (THF), acetone, or mixtures with water, under controlled temperature (50–60 °C) and pressure (0.2–0.5 MPa) to optimize yield.
Amination at the 4-Position
The introduction of the amino group at the 4-position can be achieved by nucleophilic substitution or reductive amination strategies, depending on the precursor functionalities.
- For example, displacement of a leaving group (e.g., iodide) by an amine nucleophile.
- Alternatively, reduction of a corresponding imine or azide intermediate may be employed to yield the 4-amino derivative.
Detailed Example Synthesis (Patent-Based Method)
A patent describing the preparation of related tert-butyl piperidine carboxylate derivatives provides a relevant approach adaptable for the spirocyclic compound:
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| S1 | Formation of hydrochloride salt of 4-piperidinecarboxylic acid | React 4-piperidinecarboxylic acid with concentrated HCl in an autoclave under nitrogen at 85–90 °C and 0.3–0.5 MPa pressure | High purity salt obtained by precipitation and filtration |
| S2 | Esterification with Boc2O to form tert-butyl ester hydrochloride | React salt with Boc2O in solvent mixture (THF/water or acetone/water, 1:1 v/v) with DMAP catalyst at 50–60 °C and 0.2–0.4 MPa | High yield, controllable reaction, product purity >95% |
This method highlights the importance of controlling pressure and temperature for optimal esterification and protecting group installation.
Comparative Analysis of Preparation Methods
| Aspect | Intramolecular Cyclization Route | Boc Protection via Boc2O Esterification | Amination Strategies |
|---|---|---|---|
| Starting Materials | Amino alcohols or halogenated precursors | Amino intermediates or salts | Halide or imine intermediates |
| Reaction Conditions | Mild heating, solvent dependent | 50–60 °C, pressure 0.2–0.5 MPa, catalysts like DMAP | Nucleophilic substitution or reductive amination |
| Yield | Moderate to high (50–80%) | High (often >85%) | Variable, depending on method |
| Purity | Requires purification steps | High purity achievable | Purification needed to remove side products |
| Scalability | Moderate, depending on cyclization efficiency | High, due to simple esterification | Moderate, depending on amination step |
Research Findings and Notes
- The Boc protection step is critical for stabilizing the nitrogen and facilitating subsequent transformations.
- Pressure-controlled esterification enhances yield and purity, as demonstrated in patent literature.
- Chiral preparative HPLC is employed for enantiomeric separation when stereochemistry is relevant.
- The spirocyclic scaffold synthesis often requires careful control of reaction temperature and solvent systems to avoid side reactions and epimerization.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Reaction Temperature (Esterification) | 50–60 °C | Optimal for Boc protection |
| Reaction Pressure | 0.2–0.5 MPa | Enhances esterification yield |
| Catalysts | 4-Dimethylaminopyridine (DMAP), 4-Pyrrolidinylpyridine | Facilitate Boc protection |
| Solvents | THF, acetone, acetonitrile, water mixtures | Solvent choice affects solubility and reaction rate |
| Yield (Boc Esterification) | >85% | High yield with controlled conditions |
| Purification | Crystallization, flash chromatography | Ensures >95% purity |
| Characterization Methods | NMR, HRMS, chiral HPLC | Confirm structure and stereochemistry |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) on the spirocyclic ring acts as a nucleophile, enabling reactions with electrophilic reagents. Key examples include:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkylated derivatives (e.g., N-methyl or N-ethyl) | Requires base (e.g., K₂CO₃) to deprotonate the amino group. |
| Acylation | Acetyl chloride, acetic anhydride | N-Acetylated derivatives | Amide formation under mild conditions; preserves spirocyclic integrity. |
| Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl derivatives | Enhances solubility for purification or further functionalization. |
Ring-Opening Reactions
The spirocyclic oxygen (9-oxa) introduces strain, facilitating ring-opening under acidic or basic conditions:
Deprotection of the Tert-Butyl Ester
The tert-butyl group serves as a protective moiety for the carboxylate, removable under acidic conditions:
Catalytic Hydrogenation
The spirocyclic structure may undergo hydrogenation to modify ring saturation:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, RT, 12 hrs | Partially saturated spirocyclic derivative | Reduces double bonds if present. |
| Raney Ni | H₂ (3 atm), THF, 50°C | Fully saturated analog | Alters conformational flexibility. |
Cross-Coupling Reactions
The amino group can participate in metal-catalyzed couplings for complex synthesis:
Interaction with Biological Targets
While not a classical "reaction," the compound’s amino and carboxylate groups facilitate non-covalent interactions:
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Kinase enzymes | Hydrogen bonding via -NH₂ and -COO⁻ | Inhibition of ATP-binding sites | Analogous spiro compounds show IC₅₀ ~50 nM. |
| Bacterial MmpL3 transporter | Hydrophobic and electrostatic interactions | Disruption of mycobacterial cell wall synthesis | Potential anti-tuberculosis activity. |
Stability and Degradation Pathways
Critical for storage and application:
Scientific Research Applications
Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:
Structural and Functional Insights
Amino vs. Oxo/Methyl Groups: The amino group in the target compound (vs. Methyl-substituted analogs (e.g., ) exhibit lower yields (3–30.2% purity) due to steric hindrance during synthesis .
Oxygen (Oxa) vs. Nitrogen (Aza) Positioning: The 9-oxa group in the target compound introduces an ether linkage, increasing rigidity compared to purely nitrogenous analogs (e.g., ). This may stabilize interactions with hydrophobic enzyme pockets.
Synthesis Challenges :
- Spirocyclic compounds often require multi-step syntheses. For example, tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate is synthesized via FCC with 32% yield , while triaza derivatives (e.g., ) show moderate scalability.
Biological Relevance: Triaza spiro compounds (e.g., ) are explored as kinase inhibitors due to their ability to chelate metal ions. The amino group in the target compound could similarly interact with catalytic sites .
Biological Activity
Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 1250994-52-5) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 270.37 g/mol. The compound exhibits a spirocyclic structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1250994-52-5 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| Purity | 97% |
This compound has been studied for its potential as an inhibitor of the Type III Secretion System (T3SS) in pathogenic bacteria. The T3SS is crucial for the virulence of various Gram-negative bacteria, including Escherichia coli and Salmonella. Inhibition of this system can lead to reduced pathogenicity and offers a novel approach to antibiotic development.
Pharmacological Studies
Research has shown that compounds with similar structures can exhibit dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, which are important targets for pain management and neuroprotection. The spirocyclic framework enhances receptor binding affinity and selectivity.
Case Study: Inhibition of T3SS
A study conducted on derivatives of spirocyclic compounds demonstrated that specific modifications to the structure could lead to significant inhibition of T3SS-mediated secretion in bacterial models. For instance, compounds were screened for their ability to inhibit the secretion of CPG2, a reporter protein used to assess T3SS activity. At concentrations around 50 μM, certain derivatives achieved over 80% inhibition, suggesting that this compound could be similarly effective if tested under controlled conditions .
Safety and Toxicity
Preliminary safety assessments indicate that related compounds may exhibit acute toxicity if ingested and can cause skin irritation upon contact. It is essential to evaluate the safety profile of this compound through comprehensive toxicological studies before advancing to clinical trials .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DCM for Boc reactions) and temperature control (25–50°C) to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Basic: How is the compound characterized structurally, and what analytical methods are critical?
Q. Primary Methods :
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic structure and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 305.2 for C₁₅H₂₉ClN₂O₂) .
Validation : Cross-check against known analogs (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, CAS 1023595-11-0) .
Advanced: How can researchers resolve contradictions in crystallographic data for this spiro compound?
Q. Common Issues :
Q. Strategies :
- High-Resolution Data : Collect at low temperature (100 K) with synchrotron radiation.
- Density Functional Theory (DFT) : Compare experimental and computed bond lengths/angles to validate models .
- Alternative Space Groups : Test lower-symmetry space groups (e.g., P2₁ vs. P2₁/c) .
Example : A study on a related METTL3 inhibitor (spiro[5.5]undecan-2-one) used SHELXE to phase twinned data, achieving R-factors < 0.05 .
Advanced: What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?
Q. Applications :
- METTL3 Inhibition : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one show potent METTL3 binding (IC₅₀ < 100 nM) by mimicking S-adenosylmethionine (SAM) cofactors .
- Targeted Drug Design : The spirocyclic core enhances rigidity and selectivity for hydrophobic enzyme pockets.
Q. Optimization Challenges :
- Solubility : Introduce polar groups (e.g., hydroxyls) while retaining Boc protection for stability .
- Metabolic Stability : Replace labile esters (e.g., tert-butyl) with bioisosteres like cyclopropane .
Advanced: How can researchers address discrepancies in purity assessments using HPLC and NMR?
Case Study : A batch with 95% purity (CAS 1965309-66-3) showed anomalous NMR signals .
Q. Troubleshooting Workflow :
HPLC-MS : Detect low-abundance impurities (e.g., de-Boc byproducts, m/z 249.1) .
¹H NMR Dilution Experiments : Identify aggregates or residual solvents masking impurity peaks.
Spiking with Authentic Standards : Confirm identity of suspected contaminants (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) .
Quantitative Analysis : Use pharmacopeial guidelines (e.g., USP <621>) for relative response factors in HPLC .
Advanced: What are the best practices for handling and storing this compound to ensure stability?
Q. Stability Risks :
- Hydrolysis : The Boc group degrades in acidic/neutral aqueous conditions.
- Oxidation : The oxa-aza ring may form N-oxides under ambient light .
Q. Protocols :
- Storage : -20°C under argon in amber vials; desiccants (e.g., silica gel) to prevent moisture ingress .
- Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive steps .
Decomposition Monitoring : Periodic TLC or ¹H NMR to check for tert-butyl peak disappearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
